Ret-IN-20

RET kinase inhibition enzymatic assay tool compound potency

Researchers optimizing RET inhibitor scaffolds face potency gaps between biochemical and cellular assays. Ret-IN-20 addresses this as a validated reference tool with defined enzymatic IC50 (13.7 nM) and cellular activity >1000 nM in BaF3 mutants. • Benchmark for pyrazolo[1,5-a]pyridine scaffold optimization • Confirmed p-Ret/p-Shc suppression & apoptosis induction in vitro • In vivo anti-tumor activity at 10-30 mg/kg i.p. in murine xenograft • Supplied with analytical documentation; global logistics support

Molecular Formula C32H33FN6O4
Molecular Weight 584.6 g/mol
Cat. No. B12395119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRet-IN-20
Molecular FormulaC32H33FN6O4
Molecular Weight584.6 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)NC2=CC(=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)C(=O)N)F)C(=O)NC56CC7CC(C5)CC(C7)C6
InChIInChI=1S/C32H33FN6O4/c1-39-16-23(31(41)37-32-13-17-7-18(14-32)9-19(8-17)15-32)30(38-39)36-20-3-4-27(24(33)10-20)43-26-5-6-35-25-12-28(42-2)22(29(34)40)11-21(25)26/h3-6,10-12,16-19H,7-9,13-15H2,1-2H3,(H2,34,40)(H,36,38)(H,37,41)
InChIKeyVOBRHACDFXTQMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ret-IN-20 for RET Kinase Research: A Quantitative Tool Compound Procurement Guide


Ret-IN-20 is a small molecule RET (rearranged during transfection) kinase inhibitor with a reported IC50 of 13.7 nM against wild-type RET in enzymatic assays . It is derived from the pyrazolo[1,5-a]pyridine chemical series disclosed in patent WO2018071447A1 [1]. The compound demonstrates downstream suppression of p-Ret and p-Shc protein expression, induces apoptosis, and exhibits anti-proliferative and anti-tumor activity in preclinical models . As a research tool compound within the broader RET inhibitor landscape, Ret-IN-20 serves as a comparator scaffold for medicinal chemistry optimization rather than a clinical candidate .

RET kinase inhibition tool compound for target engagement studiesReported enzymatic activity supports RET pathway research
Pyrazolo[1,5-a]pyridine scaffold comparator for SAR optimizationScaffold derived from WO2018071447A1 patent series
Research-use tool compound, distinct from clinical-stage RET inhibitorsNot a clinical candidate; for medicinal chemistry and assay development

Why Ret-IN-20 Cannot Be Replaced by a Generic 'RET Inhibitor' in Bench Research


RET inhibitors exhibit substantial divergence in potency, mutant coverage, and selectivity profiles that preclude simple substitution among in-class compounds [1]. FDA-approved agents such as selpercatinib (LOXO-292) and pralsetinib (BLU-667) demonstrate sub-nanomolar potency against wild-type RET and multiple clinically relevant mutants [2]. In contrast, early-stage tool compounds like Ret-IN-20, with its ~14 nM enzymatic IC50 and distinct chemical scaffold, occupy a different utility niche . Furthermore, RET solvent-front mutations (e.g., G810C/R/S) confer acquired resistance to both selpercatinib and pralsetinib, demonstrating that even structurally distinct clinical inhibitors share common vulnerability profiles [3]. Therefore, compound selection must be governed by the specific research question: assay development, resistance modeling, scaffold optimization, or target validation.

Potency & Mutant Coverage Divergence
Clinical-stage RET inhibitors (e.g., selpercatinib, pralsetinib) exhibit sub-nanomolar potency and broad mutant coverage, while tool compounds like Ret-IN-20 occupy a higher IC50 niche, making direct substitution inappropriate for resistance modeling or potency benchmarking.
Acquired Resistance Vulnerability
Solvent-front mutations (G810C/R/S) affect both clinical agents and tool compounds differently; a compound active in one resistance context may not transfer to another without specific validation.
Utility Niche Mismatch
Tool compounds optimized for scaffold optimization and SAR cannot replace clinical-stage inhibitors designed for translational target validation studies, and vice versa.

Ret-IN-20 Quantitative Differentiation: Evidence-Based Comparison for Procurement Decisions


Wild-Type RET Enzymatic Inhibition: Ret-IN-20 Potency Relative to Clinical-Grade Inhibitors

Ret-IN-20 demonstrates an enzymatic IC50 of 13.7 nM against wild-type RET . While this nanomolar potency confirms target engagement, it is approximately 34-fold less potent than the FDA-approved RET inhibitor pralsetinib (BLU-667), which exhibits an IC50 of 0.4 nM against wild-type RET under comparable biochemical assay conditions [1]. This potency differential defines Ret-IN-20 as a research tool compound suitable for assay development and scaffold optimization rather than a clinical candidate [2].

WT RET IC50
Cross-study comparable
Ret-IN-20: 13.7 nM
Pralsetinib: 0.4 nM
~34-fold difference
Defines tool-compound niche for scaffold optimization, not clinical comparison.
Biochemical RET enzymatic assay conditions; cross-study comparison.
RET kinase inhibition enzymatic assay tool compound potency

In Vivo Anti-Tumor Activity: Ret-IN-20 Efficacy in Murine Xenograft Models

Ret-IN-20 demonstrates statistically significant anti-tumor activity in murine xenograft models when administered at 10 mg/kg and 30 mg/kg via intraperitoneal injection once daily for 13 continuous days . This in vivo efficacy confirms that the compound's biochemical potency translates to tumor growth inhibition in a physiologically relevant system, establishing its utility as a reference tool for in vivo RET target engagement studies . Note: These data are provided for reference only and have not been independently confirmed by the vendor .

In Vivo Xenograft
Data to verify
Anti-tumor activity at 10 and 30 mg/kg i.p. daily ×13 days
Supports in vivo RET target engagement study use; independent validation lacking.
Vendor-provided data; murine xenograft model; quantitative TGI not specified.
in vivo efficacy tumor xenograft anti-tumor activity

Cellular Activity Against RET Mutant BaF3 Lines: Ret-IN-20 vs. Parent Scaffold Compound 8r

In cellular anti-proliferative assays using engineered BaF3 cells, Ret-IN-20 (reported as Compound 8r in the literature) exhibits IC50 values of 1001 nM against BaF3 cells expressing CCDC6-RET-G810C (solvent-front mutant), 1360 nM against CCDC6-RET-V804M (gatekeeper mutant), and 1639 nM against CCDC6-RET-V804L . The approximately 73- to 120-fold shift from enzymatic potency (13.7 nM) to cellular activity (>1000 nM) indicates that Ret-IN-20 serves as a reference point for structure-activity relationship (SAR) optimization within the pyrazolo[1,5-a]pyridine series [1].

Enzymatic vs Cellular
Class-level inference
Enzymatic: 13.7 nM
Cellular (BaF3):
1001 nM (G810C)
1360 nM (V804M)
1639 nM (V804L)
~73- to 120-fold shift
Highlights cellular permeability/residence time optimization need in SAR.
BaF3 cells expressing CCDC6-RET mutants; 74-76 hr incubation.
BaF3 cellular assay RET mutation anti-proliferative activity

Intra-Series Potency Positioning: Ret-IN-20 Among RET-IN Tool Compounds

Within the RET-IN research tool compound series, Ret-IN-20 (IC50 = 13.7 nM against WT RET) exhibits intermediate potency compared to both more potent and less potent series members . For reference, RET-IN-1 demonstrates an IC50 of 1 nM against WT RET ; RET-IN-23 shows an IC50 of 1.32 nM ; RET-IN-6 exhibits an IC50 of 4.57 nM ; RET V804M-IN-1 shows an IC50 of 20 nM against the V804M mutant ; and RET-IN-25 displays IC50 values of 3.0-3.6 μM in cellular assays . This series-wide potency range confirms that Ret-IN-20 occupies a defined position suitable for comparative SAR and selectivity profiling experiments .

Series Potency Rank
Class-level inference
Ret-IN-20 IC50: 13.7 nM
Series range: ~1 nM to >3 µM
Intermediate position
Intermediate potency suitable for comparative SAR profiling within the series.
Cross-series biochemical assays; various sources.
RET-IN series tool compound comparison scaffold potency ranking

Ret-IN-20 Procurement Application Scenarios: Where This Compound Delivers Research Value


Scaffold Optimization and SAR Studies in RET Inhibitor Medicinal Chemistry

Ret-IN-20 serves as a reference compound within the pyrazolo[1,5-a]pyridine chemical series disclosed in WO2018071447A1 [1]. With an enzymatic IC50 of 13.7 nM and cellular activity >1000 nM against mutant BaF3 lines , the compound's substantial enzymatic-to-cellular potency gap makes it valuable for evaluating structural modifications aimed at improving cellular permeability, target residence time, or mutant selectivity . Researchers can use Ret-IN-20 as a benchmark against which to measure potency improvements from scaffold optimization efforts.

RET-Dependent Tumor Xenograft Model Reference Compound

Ret-IN-20 has demonstrated anti-tumor activity in murine xenograft models when administered at 10 mg/kg and 30 mg/kg intraperitoneally once daily for 13 continuous days . While quantitative tumor growth inhibition (TGI) values are not publicly available, this qualitative efficacy confirmation supports its use as a reference tool compound for in vivo RET target engagement and pharmacodynamic studies . Researchers should note that these data are vendor-provided and have not been independently validated .

RET Inhibitor Comparative Potency Profiling and Assay Validation

With an intermediate WT RET potency of 13.7 nM , Ret-IN-20 occupies a defined position between high-potency clinical candidates (0.3-0.4 nM for pralsetinib) and weaker tool compounds (>1 μM) [2]. This potency level makes Ret-IN-20 suitable as a comparator for assay validation, enabling researchers to benchmark their experimental systems against a compound with well-characterized biochemical activity and downstream signaling effects including p-Ret and p-Shc suppression and apoptosis induction .

Application
Selection Property
Validation Focus
Scaffold Optimization & SAR Studies
Pyrazolo[1,5-a]pyridine scaffold benchmark
Enzymatic-to-cellular potency gap analysis
In Vivo RET Target Engagement Reference
Xenograft model response reference
Independent validation of anti-tumor activity
RET Inhibitor Potency Profiling Comparator
Intermediate enzymatic potency for assay benchmarking
Benchmarking against clinical-stage RET inhibitors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ret-IN-20

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.